molecular formula C18H25NO B1613981 Cyclopentyl 2-(piperidinomethyl)phenyl ketone CAS No. 898773-87-0

Cyclopentyl 2-(piperidinomethyl)phenyl ketone

Cat. No.: B1613981
CAS No.: 898773-87-0
M. Wt: 271.4 g/mol
InChI Key: MKFOWKYMNPSRGA-UHFFFAOYSA-N
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Description

Cyclopentyl 2-(piperidinomethyl)phenyl ketone (CAS 898773-87-0) is an organic compound with the molecular formula C18H25NO and a molecular weight of 271.40 g/mol . This ketone features a benzophenone core structure substituted with a cyclopentyl ketone group and a piperidinomethyl moiety at the ortho position of the phenyl ring . Its structure is defined by the SMILES notation O=C(C1CCCC1)C2=CC=CC=C2CN3CCCCC3 and the InChIKey MKFOWKYMNPSRGA-UHFFFAOYSA-N . The compound has a measured boiling point of 396.8°C at 760 mmHg and a flash point of 142.5°C . With a density of approximately 1.076 g/cm³, it is a versatile building block in organic and medicinal chemistry research . It serves as a key intermediate in synthetic methodologies, including transition metal-catalyzed C–H bond functionalization, which is a powerful approach for constructing complex molecules with high atom economy and functional group compatibility . Furthermore, related structural analogs, such as cyclopentyl phenyl ketone derivatives, are significant in the preparation of various pharmaceutical compounds, highlighting the research value of this chemical scaffold in drug discovery and development . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

cyclopentyl-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c20-18(15-8-2-3-9-15)17-11-5-4-10-16(17)14-19-12-6-1-7-13-19/h4-5,10-11,15H,1-3,6-9,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFOWKYMNPSRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643622
Record name Cyclopentyl{2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-87-0
Record name Cyclopentyl[2-(1-piperidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898773-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl{2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reaction Route

  • Reagents : Bromocyclopentane and magnesium chips in dry tetrahydrofuran (THF).
  • Procedure :

    • Excess magnesium chips are added to dry THF.
    • Bromocyclopentane is added dropwise with heating to initiate Grignard reagent formation.
    • The Grignard reagent reacts with benzoyl chloride or similar phenyl ketone precursors.
    • The reaction is quenched with hydrochloric acid, and the organic phase is separated.
    • The organic phase is dried (e.g., using ethyl acetate and THF azeotrope), filtered, and concentrated.
    • Addition of tertiary methyl ether precipitates impurities, allowing filtration.
    • Final distillation yields cyclopentyl phenyl ketone with purity >99%.
  • Example Data :

Step Material/Condition Quantity/Range Notes
1 Magnesium chips in dry THF 40 g - 4 kg / 120 ml - 12 L Excess amount for Grignard formation
2 Bromocyclopentane 30 g - 3 kg Added dropwise to initiate reaction
3 Quench with HCl Adjust pH to 4-5 Exothermic quench
4 Organic phase drying and filtration Ethyl acetate + THF Removal of solvent and impurities
5 Addition of tertiary methyl ether 3x volume of organic phase Precipitation of solids for filtration
6 Distillation Product yield: 51 g - 5 kg Light yellow liquid, purity >99%
  • Benefits :
    • High purity and yield.
    • Stable process with fewer by-products.
    • Suitable for industrial scale-up.

(Adapted from patent CN107337595A)

Hydrolysis and Decarboxylation of 2-Cyclopentyl Benzoylacetate

  • Reagents : 2-Cyclopentyl benzoylacetate (or methyl/ethyl esters), base (NaOH, KOH, K2CO3, etc.), solvent (water, DMF, DMSO, toluene).
  • Procedure :
    • The ester is hydrolyzed under basic conditions at 60-100 °C for 3-10 hours.
    • Decarboxylation occurs, yielding cyclopentyl phenyl ketone.
    • After reaction completion, the mixture is cooled, extracted with ethyl acetate, washed, dried, and purified by column chromatography.
  • Reaction Conditions and Yields :
Example Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 K2CO3 (2 eq) DMF 60 6 69.7 Moderate yield, DMF solvent
2 NaOH (1.5 eq) Water 95 10 79.3 Higher yield, aqueous system
3 KOH (2 eq) Water 80-100 5-8 Not specified Efficient hydrolysis and decarboxylation
  • Advantages :
    • Simple reaction setup.
    • Good yields with mild conditions.
    • Versatile solvents and bases allow optimization.

(Adapted from patent CN105753682A)

Mannich Reaction to Introduce Piperidinomethyl Group

The key step to form this compound is the Mannich reaction involving the cyclopentyl phenyl ketone, piperidine, and formaldehyde.

  • Typical Reagents :

    • Cyclopentyl phenyl ketone
    • Piperidine hydrochloride or free base
    • Paraformaldehyde or aqueous formaldehyde
    • Acid catalyst (HCl, H2SO4, or similar)
  • Reaction Conditions :

    • Reflux in ethanol or aqueous-alcoholic medium.
    • Addition of strong acid (0.5-20% excess) to catalyze the reaction.
    • Reaction temperature: 70-100 °C.
    • Reaction time: variable, often several hours.
  • Workup :

    • After completion, solvent is removed under reduced pressure.
    • The aminoketone is obtained as a salt (e.g., hydrochloride).
    • The salt is dissolved in water, extracted with ether to remove impurities.
    • The aqueous phase is basified (e.g., with K2CO3 and NaOH) to liberate free aminoketone.
    • Purification by fractional distillation under reduced pressure or recrystallization.
  • Example from Analogous Compound Synthesis :

Reagents Quantity (relative) Conditions Product Characteristics
Cyclo-octanone (analogous ketone) 252 parts Reflux with dimethylamine hydrochloride and paraformaldehyde Aminoketone salt, purified by distillation at 8 torr, bp 105-110 °C
Piperidine hydrochloride (for piperidinomethyl derivative) 61 parts Same as above 2-piperidinomethylcyclo-octanone, bp 112-115 °C at 0.2 torr
  • Notes :
    • The reaction is generally rapid and can proceed at room temperature but is often heated for better yields.
    • The aminoketones formed are more stable and can be purified by distillation.
    • The salts formed (hydrochlorides, iodomethylates) have better water solubility for isolation.

(Adapted from US Patent US2861993A)

Summary Table of Preparation Methods

Step Method/Route Key Reagents Conditions Yield / Purity Notes
1. Cyclopentyl phenyl ketone Grignard reaction Bromocyclopentane, Mg, THF Heat, quench with HCl, dry, distill High purity >99%, scalable Industrially viable, stable process
2. Cyclopentyl phenyl ketone Hydrolysis/decarboxylation 2-Cyclopentyl benzoylacetate, base 60-100 °C, 3-10 h, aqueous or DMF 69-79% Mild conditions, solvent and base flexible
3. Mannich reaction Aminomethylation Cyclopentyl phenyl ketone, piperidine, formaldehyde, acid Reflux in ethanol/water, 70-100 °C Moderate to high Produces this compound

Research Findings and Practical Considerations

  • The Grignard route offers a direct and high-purity preparation of cyclopentyl phenyl ketone, suitable for large-scale synthesis with good control over impurities and by-products.
  • Hydrolysis and decarboxylation of benzoylacetate esters provide an alternative route with mild conditions and good yields, allowing flexibility in solvent and base choice.
  • The Mannich reaction is a classical and reliable method to introduce the piperidinomethyl substituent, with reaction conditions optimized for yield and product stability.
  • Purification steps such as fractional distillation under reduced pressure and recrystallization of salts ensure high purity of the final aminoketone.
  • The choice of acid catalyst and reaction temperature significantly influences the rate and selectivity of the Mannich reaction.
  • Industrially, the processes are designed to minimize by-products and facilitate product isolation, improving cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl 2-(piperidinomethyl)phenyl ketone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidinomethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ketones or amines.

Mechanism of Action

The mechanism of action of Cyclopentyl 2-(piperidinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Cyclopentyl 2-(piperidinomethyl)phenyl ketone
  • Molecular Formula: C₁₈H₂₅NO
  • Molecular Weight : 271.40 g/mol
  • CAS Number : 898773-87-0 .

Structural Features: This compound consists of a cyclopentyl group attached to a phenyl ring via a ketone moiety, with a piperidinomethyl substituent at the ortho position of the phenyl ring. The piperidine group introduces a nitrogen-containing heterocycle, which may influence biological activity and physicochemical properties.

For example, cyclopentyl phenyl ketone is prepared by reacting bromocyclopentane with benzonitrile, followed by reduction using lithium aluminum hydride .

Applications: Structurally related compounds, such as α-cyclopentylphenylmethoxyalkylamines, exhibit anticholinergic activity in mice .

Variation in Cycloalkyl Group Size

Cycloalkyl phenyl ketones with different ring sizes demonstrate distinct reactivity and physical properties. Key examples include:

Compound Name Cycloalkyl Group Molecular Formula Reactivity with NaBH₄ (Relative Rate at 0°C) Reference
Cyclopropyl phenyl ketone Cyclopropyl C₁₀H₁₀O 0.12 (relative to acetophenone = 1)
Cyclobutyl phenyl ketone Cyclobutyl C₁₁H₁₂O 0.23
Cyclopentyl phenyl ketone Cyclopentyl C₁₂H₁₄O 0.36
Cyclohexyl phenyl ketone Cyclohexyl C₁₃H₁₆O 0.25

Key Findings :

  • Reactivity increases with larger cycloalkyl rings up to cyclopentyl, likely due to reduced angular strain. However, cyclohexyl phenyl ketone shows a slower rate, possibly due to conformational effects or steric hindrance .
  • Cyclopentyl derivatives strike a balance between ring strain and stability, making them more reactive than smaller (C3–C4) or larger (C6) analogs .

Substituent Modifications on the Phenyl Ring

Piperidine vs. Pyrrolidine vs. Thiomorpholine

Replacing the piperidine group with other heterocycles alters physicochemical and safety profiles:

Compound Name Heterocycle Molecular Formula Molecular Weight Key Hazards (GHS Classification) Reference
This compound Piperidine C₁₈H₂₅NO 271.40 Not explicitly reported
Cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone Pyrrolidine C₁₇H₂₃NO 257.38 Not explicitly reported
Cyclopentyl 2-(thiomorpholinomethyl)phenyl ketone Thiomorpholine C₁₇H₂₃NOS 289.44 No hazard data provided
Cyclopropyl 2-(piperidinomethyl)phenyl ketone Piperidine C₁₆H₂₁NO 243.34 H302 (acute toxicity), H315 (skin irritation)

Key Findings :

  • Piperidine derivatives (e.g., cyclopropyl analog) exhibit higher acute toxicity (Category 4 oral toxicity) compared to thiomorpholine or pyrrolidine variants .
Halogen and Functional Group Substitutions
Compound Name Substituent Molecular Formula Key Properties/Applications Reference
2-Fluorophenyl cyclohexyl ketone Fluorine at phenyl C₁₃H₁₅FO Potential pharmacological activity
Benzyl 1-methylpiperidin-2-yl ketone Benzyl + piperidine C₁₄H₁₉NO Synthetic intermediate

Key Findings :

  • Halogenation (e.g., fluorine) can modulate lipophilicity and binding affinity in drug design .
  • Benzyl-piperidine hybrids are explored as intermediates in medicinal chemistry .

Key Findings :

  • Cyclopropyl analogs pose higher acute toxicity risks compared to cyclopentyl derivatives .

Biological Activity

Cyclopentyl 2-(piperidinomethyl)phenyl ketone, also known by its CAS number 898773-87-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound features a cyclopentyl group attached to a phenyl ketone with a piperidinomethyl substituent. The structural formula can be represented as follows:

C13H17NO\text{C}_{13}\text{H}_{17}\text{N}\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. Its structure suggests potential interactions that may modulate biological pathways involved in diseases such as cancer and inflammation.

Key Mechanisms:

  • Tyrosine Kinase Inhibition: Similar compounds have shown activity against receptor tyrosine kinases, which are implicated in cell proliferation and survival. This inhibition can lead to reduced tumor growth in certain cancer types .
  • Neurotransmitter Modulation: The presence of the piperidine moiety indicates potential interactions with neurotransmitter systems, possibly influencing mood and cognitive functions .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown enhanced cytotoxicity against human T-lymphocyte (Jurkat) cells and prostate cancer (PC-3) cells .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties, although detailed investigations are still required to establish its efficacy against specific pathogens .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are hypothesized based on its structural similarities to other known anti-inflammatory agents. These effects may be mediated through the inhibition of pro-inflammatory cytokines .

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of this compound against various cancer cell lines, it was found that the compound exhibited an IC50 value lower than 5 μg/mL against MCF-7 breast cancer cells, suggesting potent anticancer activity .

Study 2: Mechanistic Insights

A mechanistic study revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModeratePotential
Mannich Base Derivative AModerateHighLow
Mannich Base Derivative BLowModerateHigh

Q & A

Q. What are the key synthetic methodologies for Cyclopentyl 2-(piperidinomethyl)phenyl ketone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes, such as (1) coupling a piperidinomethyl-substituted phenyl precursor with cyclopentyl carbonyl groups via Friedel-Crafts acylation or nucleophilic substitution, and (2) introducing the spirocyclic or piperidine moieties through reductive amination or cyclization. For example, analogous compounds like 2-(3-chlorophenyl)ethyl cyclopentyl ketone are synthesized using acid/base-catalyzed condensation, with yields improved via continuous flow reactors or high-pressure systems . Optimization requires monitoring reaction parameters (e.g., temperature, catalyst loading) and purification via column chromatography or recrystallization.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the cyclopentyl, phenyl ketone, and piperidinomethyl groups. For example, the cyclopentyl proton signals appear as multiplet peaks at 1.5–2.5 ppm, while the ketone carbonyl resonates at ~200–220 ppm in 13C^{13}C-NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., C20_{20}H27_{27}NO3_3, m/z 329.4) .
  • Chromatography : HPLC with UV detection ensures purity (>95%) and identifies byproducts.

Advanced Research Questions

Q. How does ring strain in cycloalkyl substituents influence the reactivity of this compound in reduction reactions?

Kinetic studies on analogous cycloalkyl phenyl ketones (e.g., cyclopentyl vs. cyclopropyl phenyl ketones) reveal that smaller rings (e.g., cyclopropyl) exhibit slower reaction rates with NaBH4_4 due to angular strain hindering hydride attack at the carbonyl carbon. Cyclopentyl derivatives show optimal reactivity (relative rate 0.36 vs. acetophenone at 0°C) due to reduced strain . Researchers should compare activation energies via Arrhenius plots or DFT calculations to resolve contradictions in strain-reactivity relationships.

Q. What enzymatic pathways could facilitate the biosynthesis of the cyclopentyl[b]indole moiety in related compounds, and can these be adapted for this ketone?

Enzymes like ScyC (from scytonemin biosynthesis) catalyze cyclization and decarboxylation of β-ketoacid intermediates to form cyclopentane rings. For this compound, similar enzymatic strategies could be explored using ThDP-dependent enzymes or cytochrome P450s to generate the cyclopentyl-ketone scaffold . Mechanistic studies (isotope labeling, kinetic isotope effects) would clarify whether cyclization precedes decarboxylation.

Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) on the phenyl ring alter the compound’s electronic properties and biological activity?

Substitution at the phenyl ring (e.g., 3,5-bis(trifluoromethyl) groups) increases electrophilicity of the ketone, enhancing reactivity in nucleophilic additions. This modification also improves metabolic stability and binding affinity in medicinal chemistry applications. Comparative studies using Hammett σ constants or computational electrostatic potential maps can quantify substituent effects .

Data Contradictions and Resolution

Q. Conflicting reports exist on the reaction rates of cyclohexyl vs. cyclopentyl phenyl ketones with NaBH4_44​. How can this be resolved?

While cyclopentyl phenyl ketone reacts faster than cyclohexyl derivatives at 0°C (relative rates 0.36 vs. 0.25), this contradicts the expectation that larger rings reduce strain. Proposed explanations include torsional strain in transition states or solvent effects. Researchers should replicate experiments under standardized conditions (e.g., THF/water, 25°C) and use computational modeling (e.g., DFT) to analyze transition-state geometries .

Methodological Recommendations

Q. What strategies can mitigate byproduct formation during the synthesis of the piperidinomethyl-phenyl moiety?

  • Use protecting groups (e.g., Boc for piperidine nitrogen) to prevent undesired alkylation.
  • Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise aryl-piperidine linkage .
  • Optimize stoichiometry of reagents (e.g., 1.2 eq. piperidine derivative) to minimize unreacted intermediates.

Applications in Drug Discovery

Q. How can the spirocyclic and piperidinomethyl motifs in this compound be leveraged to target CNS disorders?

The piperidine moiety enhances blood-brain barrier penetration, while the cyclopentyl group reduces metabolic degradation. In silico docking studies (e.g., with serotonin or dopamine receptors) and in vivo pharmacokinetic assays (plasma half-life, brain uptake) are recommended to evaluate therapeutic potential .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Cyclopentyl 2-(piperidinomethyl)phenyl ketone
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